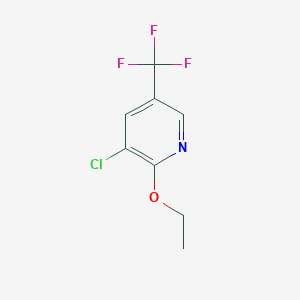
3-Chlor-2-ethoxy-5-(trifluormethyl)pyridin
Übersicht
Beschreibung
3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 1379366-69-4 . It has a molecular weight of 225.6 and its molecular formula is C8H7ClF3NO . It is a liquid in physical form .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMPs) like 3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The InChI code for 3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine is 1S/C8H7ClF3NO/c1-2-14-7-6(9)3-5(4-13-7)8(10,11)12/h3-4H,2H2,1H3 . This code provides a unique identifier for the molecular structure of this compound.Physical and Chemical Properties Analysis
3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine is a liquid . It has a molecular weight of 225.6 and its molecular formula is C8H7ClF3NO .Wissenschaftliche Forschungsanwendungen
Synthese von Agrochemikalien
3-Chlor-2-ethoxy-5-(trifluormethyl)pyridin: ist ein wichtiger Zwischenprodukt bei der Synthese verschiedener Agrochemikalien. Seine Trifluormethylpyridin (TFMP)-Derivate werden in großem Umfang im Pflanzenschutz eingesetzt und bieten eine wirksame Schädlingsbekämpfung. Die einzigartige Kombination der physikalisch-chemischen Eigenschaften von Fluor und den Eigenschaften des Pyridinrings tragen zur biologischen Aktivität dieser Verbindungen bei .
Pharmazeutische Industrie
Im pharmazeutischen Bereich werden TFMP-Derivate, einschließlich This compound, in Wirkstoffe integriert. Diese Verbindungen wurden in mehreren auf dem Markt zugelassenen pharmazeutischen Produkten gefunden und befinden sich in klinischen Studien für potenzielle neue Medikamente. Ihre Rolle ist entscheidend aufgrund der Auswirkungen von Fluoratomen auf die biologische Aktivität .
Veterinärmedizin
Ähnlich wie bei Humanpharmaka werden TFMP-Derivate auch in der Veterinärmedizin eingesetzt. Sie dienen als Wirkstoffe in Behandlungen für Tiere und verbessern die Wirksamkeit von Tierarzneimitteln. Die Präsenz des TFMP-Moleküls hat zur Zulassung von Veterinärprodukten geführt und ist weiterhin ein Bereich aktiver Forschung .
Entwicklung fluorierter organischer Chemikalien
Die Entwicklung organischer Verbindungen, die Fluor enthalten, wie z. B. This compound, ist ein wachsendes Forschungsgebiet. Diese Verbindungen sind entscheidend für die Weiterentwicklung der Bereiche Agrochemie, Pharmazeutika und Funktionsmaterialien aufgrund ihrer signifikanten Auswirkungen auf die biologischen Aktivitäten und physikalischen Eigenschaften .
Chemisches Zwischenprodukt für Pflanzenschutzmittel
Diese Verbindung ist als chemisches Zwischenprodukt für die Synthese mehrerer Pflanzenschutzmittel stark nachgefragt. Die Syntheseverfahren für seine Derivate, wie z. B. 2,3-Dichlor-5-(trifluormethyl)pyridin, sind gut dokumentiert und entscheidend für die Produktion verschiedener Pestizide .
Funktionsmaterialien
Die einzigartigen Eigenschaften der TFMP-Derivate werden bei der Herstellung von Funktionsmaterialien genutzt. Diese Materialien finden Anwendungen in verschiedenen Branchen, darunter Elektronik und Beschichtungen, wobei die Eigenschaften fluorierter Verbindungen eindeutige Vorteile bieten .
Wirkmechanismus
Target of Action
It is known that this compound is used as an intermediate in the synthesis of various agrochemical and pharmaceutical ingredients .
Mode of Action
It is likely that the compound interacts with its targets through its trifluoromethylpyridine moiety, which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Biochemical Pathways
It is known that trifluoromethylpyridines and their derivatives play a significant role in the agrochemical and pharmaceutical industries .
Result of Action
It is known that the compound is used as an intermediate in the synthesis of various agrochemical and pharmaceutical ingredients, suggesting it may have a broad range of effects depending on the final product .
Action Environment
It is known that the physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines can significantly impact their chemical reactivity, physico-chemical behavior, and biological activity .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form hydrogen bonds and engage in hydrophobic interactions with target molecules . These interactions can influence the activity of enzymes and proteins, potentially leading to changes in biochemical pathways and processes.
Cellular Effects
The effects of 3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it may modulate the activity of key signaling molecules, leading to changes in cellular responses and functions. Additionally, 3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine can affect the expression of specific genes, thereby influencing the production of proteins and other biomolecules essential for cellular activities.
Molecular Mechanism
At the molecular level, 3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding interaction can result in changes in the conformation and activity of the target molecules, thereby affecting their function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of 3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can undergo degradation over time, leading to changes in its activity and effectiveness. Additionally, long-term exposure to 3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine can result in cumulative effects on cellular function, potentially leading to alterations in cellular processes and pathways.
Dosage Effects in Animal Models
The effects of 3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular and physiological functions . At high doses, 3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine can exhibit toxic or adverse effects, potentially leading to cellular damage and dysfunction.
Metabolic Pathways
3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can lead to the production of intermediate metabolites, which can further participate in biochemical reactions and processes. Additionally, 3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine can affect the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of 3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine within cells and tissues are critical for its activity and function. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of 3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine is essential for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall activity, potentially leading to changes in cellular processes and functions.
Eigenschaften
IUPAC Name |
3-chloro-2-ethoxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c1-2-14-7-6(9)3-5(4-13-7)8(10,11)12/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAARDOAOJIKJLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1454965.png)
![7-Chloro-6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1454967.png)
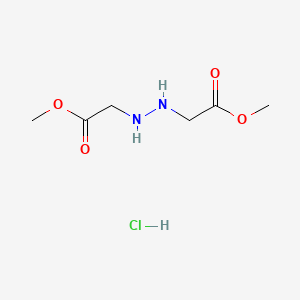
![2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1454972.png)

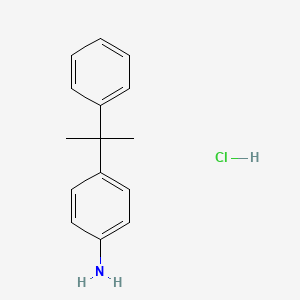
![2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1454975.png)
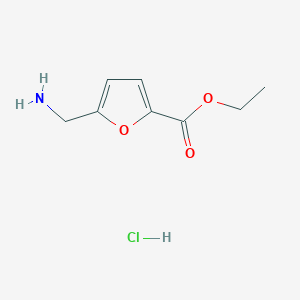
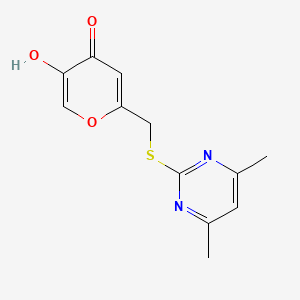


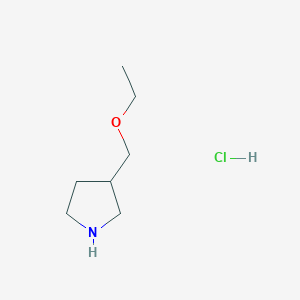
![N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B1454984.png)

